3-iodo-1H-thieno[3,2-c]pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-thieno[3,2-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHPGKXSQJZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(NN=C21)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848356-68-3 | |
| Record name | 3-iodo-1H-thieno[3,2-c]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Advanced Functionalization of 3 Iodo 1h Thieno 3,2 C Pyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position
The carbon-iodine bond at the C3-position of the thieno[3,2-c]pyrazole ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These methodologies provide powerful tools for the synthesis of a wide array of substituted thieno[3,2-c]pyrazoles, which are of significant interest in medicinal chemistry and materials science.
The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for the introduction of alkynyl moieties. organic-chemistry.orglibretexts.org This reaction has been successfully applied to 3-iodo-1H-thieno[3,2-c]pyrazole derivatives to furnish the corresponding 3-alkynyl-1H-thieno[3,2-c]pyrazoles. dntb.gov.uaresearchgate.net
Typically, the reaction is carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, such as triethylamine (B128534) (TEA) or piperidine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). tcichemicals.comconicet.gov.ar The reaction generally proceeds under mild conditions, often at room temperature, to afford the desired products in good to excellent yields. rsc.org
The scope of the Sonogashira coupling with 3-iodo-1H-thieno[3,2-c]pyrazoles is broad, accommodating a variety of terminal alkynes bearing different functional groups. For instance, reactions with phenylacetylene (B144264) and its derivatives have been reported to proceed smoothly. researchgate.netarkat-usa.org The resulting 3-(phenylethynyl)-1H-thieno[3,2-c]pyrazole derivatives are valuable intermediates for further synthetic transformations. arkat-usa.org
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | 1-Iodo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 97 | nih.gov |
| 2 | Iodobenzene | Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 97 | tcichemicals.com |
| 3 | 5-Substituted-1,2,3-triiodobenzene | Arylacetylene | Not Specified | Not Specified | Not Specified | Good | nih.gov |
| 4 | p-Bromoacetophenone | Phenylacetylene | 1-Pd/Piperidine | Piperidine | DMF | 76 | conicet.gov.ar |
| 5 | Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | Phenylacetylene | Pd/Cu | Et₃N | DMF | Good | nih.gov |
| 6 | 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylacetylene | Not Specified | Not Specified | Not Specified | Good | nih.gov |
| 7 | 5-(tert-Butyl)-4-iodo-3-(4-(trifluoromethyl)phenyl)isoxazole | Not Specified | Not Specified | Not Specified | Not Specified | Good | researchgate.net |
| 8 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Not Specified | Not Specified | Not Specified | High | arkat-usa.org |
Note: This table presents a selection of examples and is not exhaustive. Conditions and yields may vary depending on the specific substrates and reaction parameters.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This reaction has been effectively utilized for the arylation of the 3-position of the thieno[3,2-c]pyrazole ring system using arylboronic acids or their esters as coupling partners. nih.gov
The synthesis of 3-aryl-1H-thieno[3,2-c]pyrazoles via Suzuki-Miyaura coupling typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, a base, often an inorganic carbonate like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a solvent system, commonly a mixture of an organic solvent like dioxane and water. nih.govnih.govrsc.org The reaction generally exhibits good functional group tolerance, allowing for the coupling of a wide range of substituted arylboronic acids. researchgate.netnih.gov
For instance, the coupling of this compound with various phenylboronic acids has been shown to proceed in moderate to excellent yields, providing access to a library of 3-aryl-1H-thieno[3,2-c]pyrazoles. nih.gov These compounds are of interest due to the prevalence of the aryl-pyrazole motif in biologically active molecules. nih.gov
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions.
| Entry | Heterocyclic Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Unprotected 3-chloroindazole | Phenylboronic acid | SPhos/XPhos | Not Specified | Not Specified | High | nih.gov |
| 2 | 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Good | nih.gov |
| 3 | SEM-protected pyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85 | nih.gov |
| 4 | 4-Iodo-1-[2-(trimethylsilyl)ethoxy]methyl pyrazole (B372694) | 5-Pyrazolylboronic ester | Pd(PPh₃)₄ | NaHCO₃ | DME/Water | 48 | researchgate.net |
| 5 | Heteroaryl halides | Heteroaryl pinacolborons | (PPh₂Me)₂NiCl₂ | K₃PO₄ | 2-MeTHF/Dioxane | High | nih.gov |
| 6 | 4-Substituted-1H-pyrazole-3,5-diamines | Aryl/heteroaryl boronic acids | XPhos Pd G2 | Not Specified | Not Specified | Good | rsc.org |
Note: This table presents a selection of examples and is not exhaustive. Conditions and yields may vary depending on the specific substrates and reaction parameters.
The Negishi cross-coupling reaction, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, offers a powerful alternative for the functionalization of this compound. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance, making them valuable coupling partners. organic-chemistry.org
While specific examples for the Negishi coupling of this compound are not extensively detailed in the provided search results, the general applicability of this methodology to heterocyclic halides suggests its potential for the synthesis of 3-alkyl, -aryl, and -alkenyl thieno[3,2-c]pyrazoles. nih.gov The reaction is typically catalyzed by palladium complexes, often with phosphine (B1218219) ligands, and can be carried out under mild conditions. researchgate.net The use of palladacycle precatalysts has been shown to enable Negishi couplings of various heteroaryl halides at room temperature in good to excellent yields. nih.gov
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include a variety of cross-coupling reactions for the formation of C-N, C-O, and C-S bonds. organic-chemistry.org These "Ullmann-type" reactions are particularly useful for the N-arylation of heterocyclic compounds.
In the context of this compound, Ullmann-type couplings can be envisioned for the introduction of various nucleophiles at the C3-position, although direct examples are not prominent in the provided search results. More commonly, these conditions are applied for the N-arylation of the pyrazole ring. For instance, copper-catalyzed N-arylation of azoles, including pyrazoles, with aryl halides or organobismuth reagents has been reported. rsc.orgrsc.org These reactions typically employ a copper catalyst, such as copper(I) iodide or copper acetate (B1210297), a ligand, and a base. rsc.orgnih.gov
In addition to the classic Ullmann-type reactions, copper-catalyzed cross-coupling reactions have emerged as a versatile tool for the functionalization of haloheterocycles. These reactions often offer a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations.
For instance, copper(I)-catalyzed coupling of 4-iodopyrazoles with alcohols has been achieved to furnish 4-alkoxypyrazoles. nih.gov This methodology, employing CuI and a phenanthroline ligand, could potentially be adapted for the C3-alkoxylation of this compound. Furthermore, copper-catalyzed N-arylation of azoles provides a direct route to N-aryl thieno[3,2-c]pyrazoles. nih.govfrontiersin.org The reaction conditions often involve a copper(I) salt, a ligand, and a base in a suitable solvent like DMF. frontiersin.org
Table 3: Examples of Copper-Catalyzed Cross-Coupling Reactions.
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodo-1H-pyrazoles | Alcohols | CuI/3,4,7,8-tetramethyl-1,10-phenanthroline | K-t-butoxide | Alcohol | 4-Alkoxypyrazole | nih.gov |
| 2 | Imidazole | 4-Iodoacetophenone | Pincer bis(NHC) Cu complex | Cs₂CO₃ | DMF | N-Arylimidazole | frontiersin.org |
| 3 | Azoles | Arylbismuth reagents | Copper acetate | Not Specified | Not Specified | N-Arylated azole | rsc.org |
| 4 | N-Tosyltryptamines | Aryl iodides | Copper catalyst | Not Specified | Not Specified | C3-Aryl pyrroloindoline | rsc.org |
Note: This table provides examples of copper-catalyzed couplings on related heterocyclic systems, suggesting potential applications for this compound.
Regioselectivity in Functionalization Strategies of the Thienopyrazole Core
Achieving regiocontrol is a central challenge in the synthesis of substituted heterocycles. For the thieno[3,2-c]pyrazole system, the different electronic and steric environments of the C5 and C6 positions on the thiophene (B33073) ring, as well as the pyrazole nitrogen, allow for highly selective functionalization through careful choice of methodology.
Control of Regioselective Functionalization at C6 and C5 Positions
The inherent electronic properties of the thieno[3,2-c]pyrazole nucleus often lead to a preference for functionalization at a specific position. As demonstrated in the palladium-catalyzed C-H arylation, the C6 position is preferentially activated, leading exclusively to the C6-arylated product. rawdatalibrary.netresearchgate.net This outcome suggests that under these electrophilic-type palladation conditions, the C6 position is electronically favored for C-H activation.
Conversely, to achieve functionalization at the C5 position, alternative strategies are required. Drawing parallels from the chemistry of other pyrazole-containing heterocycles, a powerful method for reversing regioselectivity is directed metalation. nih.gov For instance, in the case of 1-aryl-3-CF₃-1H-pyrazoles, treatment with n-butyllithium (n-BuLi) followed by quenching with iodine leads exclusively to the 5-iodo derivative, whereas electrophilic iodination with I₂ and an oxidant yields the 4-iodo isomer. nih.gov This indicates that deprotonation occurs at the most acidic proton (C5), creating a nucleophilic center that can react with an electrophile. This principle suggests that C5-functionalization of the thieno[3,2-c]pyrazole core could be achieved through a similar directed metalation-electrophilic quench sequence.
Influence of Protecting Groups on Regiochemical Outcomes
For many transformations, particularly transition-metal-catalyzed cross-coupling reactions, protection of the pyrazole N-H is essential. umich.eduarkat-usa.org Unprotected pyrazoles can act as ligands for the metal catalyst, inhibiting its activity. umich.edu Common protecting groups include tert-butyloxycarbonyl (Boc) and ethoxyethyl (EtOEt). arkat-usa.orgresearchgate.net
Beyond simply enabling catalysis, the choice of protecting group can profoundly influence the regiochemical outcome of a reaction. The steric bulk of a large protecting group on the nitrogen can hinder access to adjacent positions, thereby directing incoming reagents to more accessible sites. imperial.ac.uk For example, in the functionalization of pyrroles, an N-Boc group directs alkenylation to the C2 position, while a larger N-TIPS group directs it to the C3 position. imperial.ac.uk Furthermore, the stability of the protecting group is a key consideration. The EtOEt group has been observed to migrate between nitrogen atoms in di-iodinated pyrazoles under acidic conditions, which can lead to mixtures of isomers if not carefully controlled. arkat-usa.orgumich.edu Therefore, the strategic selection of a protecting group is a critical parameter for controlling regioselectivity in the functionalization of the this compound scaffold.
Directed Metalation and Subsequent Electrophilic Quenching
Directed metalation is a robust and highly regioselective strategy for the functionalization of aromatic and heteroaromatic C-H bonds. The process involves the deprotonation of the most acidic proton on the ring using a strong base, typically an organolithium reagent like n-BuLi, to generate a stabilized carbanion. nih.gov This nucleophilic intermediate is then "quenched" by the addition of an electrophile, resulting in the formation of a new bond at a specific position.
This method offers a predictable way to functionalize positions that are not readily accessible through direct electrophilic substitution. As mentioned previously, studies on other pyrazole systems have shown that lithiation followed by iodination is a highly effective method for producing 5-iodopyrazoles with complete regioselectivity. nih.gov Applying this to the this compound system, one would predict that treatment with n-BuLi would selectively deprotonate the C5 position, which is adjacent to the sulfur atom and likely the most acidic C-H bond. Subsequent addition of various electrophiles (e.g., aldehydes, alkyl halides, CO₂) would then install a diverse range of substituents exclusively at the C5 position, a feat not achievable through the direct C-H activation methods that favor C6. rawdatalibrary.netresearchgate.net
Mechanistic Investigations of Reactivity Pathways
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. This includes the elucidation of catalytic cycles, the study of reaction kinetics and intermediates, and the role of various additives and ligands.
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. libretexts.orglibretexts.org The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura) or migratory insertion (in the case of Heck), and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester is initiated by the oxidative addition of the C-I bond to a palladium(0) complex. libretexts.org This step, often considered the rate-determining step, forms a palladium(II) intermediate. libretexts.org The reactivity of the halide in this step follows the order I > Br > Cl. libretexts.org Subsequent transmetalation with an organoboron compound, activated by a base, transfers the organic moiety to the palladium center. libretexts.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. libretexts.org Studies have shown that for aryl iodides, the initial binding of the iodoarene to a monoligated palladium(0) complex can be the first irreversible step in the cycle.
Heck Reaction:
In the Heck reaction, after the initial oxidative addition of this compound to the Pd(0) catalyst, a migratory insertion of an olefin into the palladium-carbon bond occurs. libretexts.org This is followed by a β-hydride elimination to form the vinylated product and a palladium-hydride species. libretexts.org The final step involves the regeneration of the Pd(0) catalyst through the action of a base, which neutralizes the generated H-X. libretexts.org
Sonogashira Coupling:
The Sonogashira coupling involves a dual catalytic system of palladium and copper. libretexts.org The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species is the first step. libretexts.org In the copper cycle, a copper(I) acetylide is formed from the terminal alkyne and the copper(I) salt in the presence of a base. libretexts.org Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed, where the role of the copper co-catalyst is circumvented, often through the use of specific ligands and bases. libretexts.org
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Oxidative Addition | Intermediate Step | Reductive Elimination | Catalyst Regeneration |
| Suzuki-Miyaura | Pd(0) + R-I → R-Pd(II)-I | Transmetalation with R'-B(OR)₂ | R-Pd(II)-R' → R-R' + Pd(0) | - |
| Heck | Pd(0) + R-I → R-Pd(II)-I | Migratory Insertion of Olefin | β-Hydride Elimination | Base-mediated removal of HX |
| Sonogashira | Pd(0) + R-I → R-Pd(II)-I | Transmetalation with Cu-C≡C-R' | R-Pd(II)-C≡C-R' → R-C≡C-R' + Pd(0) | - |
Kinetic studies and the identification of reaction intermediates are vital for a deeper mechanistic understanding. For palladium-catalyzed cross-coupling reactions, kinetic experiments can reveal the rate-determining step and the influence of reactant concentrations. researchgate.net For instance, in some C-N cross-coupling reactions, an inverse dependence on the concentration of both the aryl halide and the amine coupling partners has been observed, suggesting a complex reaction network for the oxidative addition step. researchgate.net
The isolation and characterization of intermediates, such as the oxidative addition product (R-Pd(II)-X), can provide direct evidence for the proposed catalytic cycle. libretexts.org Spectroscopic techniques like NMR can be employed to observe and characterize these transient species. researchgate.net For example, low-temperature rapid injection NMR spectroscopy has been used to observe and characterize arylpalladium(II)boronate complexes in the Suzuki-Miyaura reaction. researchgate.net
In the context of the Sonogashira coupling of related 3-iodo-1H-pyrazole derivatives, the reaction progress can be monitored to determine optimal reaction times and conditions for achieving high yields. arkat-usa.orgresearchgate.net The stability of protecting groups, such as the ethoxyethyl (EtOEt) group, under the reaction conditions is also a critical factor that is investigated. arkat-usa.orgresearchgate.net
Additives and ligands play a pivotal role in modulating the reactivity, stability, and selectivity of the catalytic system in the functionalization of this compound.
Ligands:
Phosphine ligands are commonly employed in palladium-catalyzed cross-coupling reactions. reddit.com They stabilize the palladium catalyst, influence its electronic and steric properties, and facilitate the key steps of the catalytic cycle. reddit.com The choice of ligand can significantly impact the reaction outcome. For instance, bulky, electron-rich monophosphine ligands can promote the formation of highly active monoligated L1Pd(0) species, which are often the most active catalysts. nih.govnih.gov In some cases, the use of additional dppf ligand has been shown to increase product yields in the Suzuki coupling of pyrazole triflates. nih.gov The nature of the phosphine ligand can also affect the rate of transmetalation, with different ligands showing varying reaction rates. researchgate.net
Bases:
Bases are essential components in many cross-coupling reactions. In Suzuki-Miyaura couplings, the base is required to activate the organoboron reagent to form a more nucleophilic boronate species, facilitating transmetalation. libretexts.org In Heck reactions, the base is crucial for regenerating the active Pd(0) catalyst from the palladium-hydride intermediate. libretexts.org The choice of base can influence the reaction rate and yield. beilstein-journals.org For example, in some Heck reactions, triethylamine (TEA) has been found to be an effective base. beilstein-journals.org
Other Additives:
In Sonogashira couplings, a copper(I) salt is often used as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org In certain Heck reactions, the addition of bromide salts has been shown to diminish dehalogenation side reactions. beilstein-journals.org The use of grinding auxiliaries like silica (B1680970) gel has also been explored in mechanochemical Heck reactions to improve reaction outcomes. beilstein-journals.org
Table 2: Influence of Additives and Ligands on Cross-Coupling Reactions
| Additive/Ligand | Role | Example Reaction | Reference |
| Phosphine Ligands | Stabilize catalyst, influence reactivity and selectivity | Suzuki-Miyaura, Heck, Sonogashira | reddit.comnih.gov |
| Bases (e.g., K₃PO₄, TEA) | Activate reagents, regenerate catalyst | Suzuki-Miyaura, Heck | libretexts.orglibretexts.orgbeilstein-journals.org |
| Copper(I) Salts | Co-catalyst in Sonogashira coupling | Sonogashira | libretexts.org |
| Bromide Salts | Suppress side reactions | Heck | beilstein-journals.org |
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search for advanced spectroscopic data on the chemical compound This compound (CAS No. 848356-68-3) has yielded insufficient information to fulfill a detailed structural elucidation as requested. While the existence of this compound is confirmed through chemical vendor listings, which provide its molecular formula (C₅H₃IN₂S) and structure, the specific experimental data required for an in-depth analysis of its spectroscopic characteristics is not publicly available in the reviewed scientific literature and databases. biosynth.comlab-chemicals.com
The planned article was to be structured around a detailed examination of the compound's Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This would have included one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques (COSY, TOCSY, NOESY, HSQC, HMBC), as well as discussions on advanced NMR methodologies and the role of NMR in regiochemical determination. However, the absence of primary spectral data—such as chemical shifts, coupling constants, and mass-to-charge ratios—precludes any scientifically accurate discussion on these topics for this specific molecule.
Information on structurally related, but distinct, compounds such as other iodo-pyrazole derivatives or different thienopyrazole isomers is available. arkat-usa.orgresearchgate.net For instance, studies on N-protected iodo-1H-pyrazoles detail their synthesis and characterization, including NMR and MS data. arkat-usa.org Similarly, research on other complex heterocyclic systems demonstrates the application of advanced techniques like 2D NMR for establishing through-bond and through-space correlations. nih.gov However, extrapolating this information to this compound would be speculative and would not meet the standards of scientific accuracy.
A related compound, tert-butyl this compound-1-carboxylate (CAS No. 848356-70-7), the N-Boc protected form of the target molecule, is also noted in chemical catalogs. Its existence suggests the parent compound serves as a key intermediate in the synthesis of more complex molecules for research, particularly in medicinal chemistry. Unfortunately, detailed spectroscopic characterization for this derivative is also not available in the public domain.
Until peer-reviewed scientific literature containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry data for this compound is published, a thorough and accurate article on its advanced spectroscopic characterization and structural elucidation cannot be composed.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, an unambiguous molecular formula can be assigned. For 3-iodo-1H-thieno[3,2-c]pyrazole, the theoretical exact mass can be calculated based on its molecular formula, C₅H₃IN₂S.
While specific HRMS data for this compound is not available in the cited literature, the analysis of a closely related derivative, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, demonstrates the utility of this technique. Its sodium adduct [M+Na]⁺ was calculated to have a mass of 333.9659 and was experimentally found at 333.9658, confirming its molecular formula. A similar analysis for this compound would be expected to yield a measured mass that closely corresponds to its calculated value, thereby confirming its elemental composition.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 848356-68-3 |
| Molecular Formula | C₅H₃IN₂S |
Fragmentation Pattern Analysis for Structural Features
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint.
For pyrazole-based compounds, fragmentation often involves the cleavage of the pyrazole (B372694) ring and the loss of substituents. In the mass spectrum of tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, a key fragment observed corresponds to the loss of the Boc group, resulting in a prominent ion at m/z 194, which represents the 3-iodopyrazole radical cation. The fragmentation of this compound would be expected to show characteristic losses, such as the iodine atom or cleavage of the fused ring system, which would help to confirm the connectivity of the thieno[3,2-c]pyrazole core.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Vibrational Analysis for Identification of Key Functional Groups
The IR spectrum of a heterocyclic compound like this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the pyrazole ring, C-H stretching from the aromatic rings, C=C and C=N stretching within the heterocyclic framework, and vibrations associated with the C-S bond of the thiophene (B33073) ring.
While a specific IR spectrum for this compound is not provided in the search results, data for related pyrazole structures offer insight. For instance, in H-bonded pyrazoles, the N-H stretching frequency is observed in a complex region between 2600 and 3200 cm⁻¹. mdpi.com In a related thieno[2',3':2,3]thiepin[4,5-c]pyrazole derivative, characteristic IR bands were observed for N-H stretching (3263 cm⁻¹), aromatic C-H stretching, and various ring vibrations. nih.gov The IR spectrum of this compound would be expected to show analogous bands, confirming the presence of the N-H group and the fused aromatic ring system.
X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms and the nature of intermolecular interactions.
Confirmation of Regiochemistry and Stereochemistry
X-ray crystallography is crucial for confirming the regiochemistry of a molecule, which is the specific arrangement of atoms in constitutional isomers. For this compound, this analysis would definitively confirm the position of the iodine atom at the 3-position of the thieno[3,2-c]pyrazole core and the fusion of the thiophene and pyrazole rings. As the molecule is achiral, there are no stereochemical centers to be determined. The crystal structure of 4-iodo-1H-pyrazole has been used to complete the crystallographic data for the series of 4-halogenated-1H-pyrazoles, highlighting the importance of this technique in unambiguously defining molecular architecture. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole |
| tert-butyl 3-iodo-1H-pyrazole-1-carboxylate |
| 3-iodopyrazole |
| 3-iodo-1H-pyrazolo[3,4-b]pyridine |
| 4-iodo-1H-pyrazole |
| thieno[2',3':2,3]thiepin[4,5-c]pyrazole |
| Iodine |
| Potassium hydroxide |
| 1H-thieno[3,2-c]pyrazole |
Other Advanced Spectroscopic and Diffraction Techniques
UV/Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique reveals information about the π-electron system and the energy required to promote electrons to higher energy orbitals.
While specific UV/Vis absorption data for this compound is not extensively detailed in the public domain, the electronic absorption characteristics can be inferred from studies on related thienopyrazole and pyrazole derivatives. Generally, pyrazole-containing systems exhibit π → π* transitions. For instance, gas-phase UV absorption studies of pyrazole itself show transitions in the 200–240 nm range. researchgate.net The fusion of the thiophene ring to the pyrazole core, as in the thieno[3,2-c]pyrazole system, is expected to extend the conjugation and shift the absorption maxima to longer wavelengths (a bathochromic shift). The presence of the iodine atom, with its lone pairs of electrons, may also influence the electronic transitions, potentially giving rise to n → π* transitions or further modifying the π → π* transitions.
Studies on polymers derived from thiophene have demonstrated that extending the conjugated system significantly enhances absorption in the visible region. rsc.org Similarly, the electronic properties of thienopyrazole derivatives are of interest for applications like organic light-emitting diodes (OLEDs), where understanding the absorption and emission spectra is crucial. arkat-usa.org For a precise characterization, experimental determination of the molar absorptivity (ε) and the wavelength of maximum absorption (λmax) for this compound in various solvents would be necessary.
Table 1: Expected UV/Vis Absorption Characteristics of this compound and Related Compounds
| Compound | Expected Transition Type | Expected Absorption Range (nm) | Notes |
| Pyrazole | π → π | 200-240 | Gas-phase data. researchgate.net |
| Thiophene Derivatives | π → π | >230 | Absorption shifts to longer wavelengths with increased conjugation. rsc.org |
| This compound | π → π, n → π | >240 | The extended conjugation of the fused ring system and the presence of the iodo group are expected to cause a bathochromic shift. |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as radicals. In the context of this compound, EPR could be instrumental in studying its behavior in reactions that proceed through radical mechanisms.
While no direct EPR studies on radical intermediates of this compound are currently available in the literature, the general applicability of EPR to heterocyclic compounds is well-established. For example, EPR has been used extensively to investigate radical intermediates in reactions involving similar heterocyclic structures, often generated through photochemical processes or reactions with radical initiators. mdpi.com Pyrazoline derivatives, for instance, have been studied for their antioxidant properties, which involve their ability to scavenge free radicals. acs.org
If this compound were to be involved in a reaction where a radical is formed on the heterocyclic ring or as a result of the homolytic cleavage of the C-I bond, EPR spectroscopy would be the primary method for the detection and characterization of such transient species. The resulting EPR spectrum would provide information about the g-value and hyperfine coupling constants, which can help in identifying the location of the unpaired electron within the molecule.
While single-crystal X-ray diffraction is the gold standard for determining molecular structure, obtaining suitable crystals can be a significant challenge. In such cases, or for determining the structure of molecules in the gas phase, electron diffraction is a powerful alternative. wikipedia.orgosti.gov Gas-phase electron diffraction (GED) provides information about the geometry of free molecules, devoid of the intermolecular forces present in the solid state. wikipedia.orgresearchgate.net
For a molecule like this compound, GED could provide precise measurements of bond lengths, bond angles, and dihedral angles in its isolated state. This information is complementary to solid-state data from X-ray crystallography, as it reveals the intrinsic geometry of the molecule. The technique involves scattering a beam of high-energy electrons off the gaseous sample and analyzing the resulting diffraction pattern. researchgate.net Although this method is often applied to simpler molecules, advancements in technology, including ultrafast electron diffraction (UED), are expanding its applicability to more complex systems. osti.govresearchgate.net
No specific electron diffraction studies for this compound have been reported. However, the structures of related halogenated pyrazoles have been determined using X-ray crystallography, providing a basis for comparison. nih.govmdpi.com Should obtaining single crystals of this compound prove difficult, electron diffraction would be a viable and valuable technique for its complete structural elucidation.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those based on DFT, are pivotal in modern chemical research. They allow for the accurate prediction of molecular properties, saving time and resources by guiding experimental work. For thieno[3,2-c]pyrazole systems, DFT has been instrumental in elucidating various aspects of their chemistry.
The electronic structure of thieno[3,2-c]pyrazole derivatives has been a subject of interest, particularly in the context of their biological activity as kinase inhibitors. nih.govresearchgate.netsemanticscholar.org DFT studies on related pyrazole-containing heterocycles have shown that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their reactivity and electronic transitions. nih.gov For 3-iodo-1H-thieno[3,2-c]pyrazole, the HOMO is anticipated to be delocalized over the π-system of the bicyclic ring, with significant contributions from the sulfur and nitrogen atoms. The LUMO is also expected to be a π-type orbital. The iodine atom, with its lone pairs and σ-hole, will locally perturb the electronic landscape.
Table 1: Calculated Electronic Properties of a Model Thieno[3,2-c]pyrazole System (Note: This is a representative table based on typical DFT results for similar heterocyclic systems, as direct data for this compound is not available.)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
DFT is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. This is particularly valuable in understanding the synthesis and reactivity of heterocyclic compounds. For instance, in the synthesis of pyranopyrazoles, a related class of compounds, the plausible mechanism, including the formation of intermediates, has been elucidated using computational methods. nih.gov
For this compound, theoretical calculations could predict the most likely sites for electrophilic and nucleophilic attack. The carbon atom bearing the iodine is a primary site for reactions like cross-coupling, and DFT can be used to model the energetics of such transformations, including the oxidative addition and reductive elimination steps in a catalytic cycle.
The synthesis of substituted thienopyrazoles often yields a mixture of regioisomers. There are three possible isomers of the parent thienopyrazole: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole. researchgate.net DFT calculations can be employed to determine the relative stabilities of these isomers by comparing their ground-state energies.
Furthermore, in substitution reactions on the thieno[3,2-c]pyrazole core, such as the C6-arylation, a high degree of regioselectivity is observed. researchgate.net Computational studies can rationalize this selectivity by comparing the activation barriers for substitution at different positions on the ring, thus explaining why one regioisomer is formed preferentially over others. thieme.denih.gov
The photophysical properties of thieno[3,2-c]pyrazole derivatives are of interest for applications in materials science, such as in organic dyes for solar cells. polyu.edu.hk Time-dependent DFT (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their absorption and emission spectra.
By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations can also provide insight into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the π-system. While specific data for this compound is not available, studies on analogous thieno[3,2-b]thiophene-based dyes demonstrate the utility of this approach in understanding their photophysical behavior. polyu.edu.hk
Molecular Modeling for Reaction Pathway Analysis
Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, in addition to quantum chemical methods. It is particularly useful for studying the dynamic behavior of molecules and exploring complex potential energy surfaces.
For a rigid molecule like this compound, the conformational landscape is relatively simple. However, if flexible side chains were to be introduced, for example at the N-H position, conformational analysis would become crucial. Molecular mechanics force fields can be used to rapidly screen the possible conformations and identify low-energy structures. These can then be further refined using DFT calculations to obtain a more accurate energy landscape. This type of analysis is critical in drug design, where the conformation of a molecule determines its binding affinity to a biological target. nih.gov
In silico Studies to Guide Synthetic Design
The strategic synthesis of complex molecules such as this compound benefits immensely from computational modeling. Techniques like Density Functional Theory (DFT) and the generation of Molecular Electrostatic Potential (MEP) maps are instrumental in understanding the electronic landscape of the molecule, thereby predicting its behavior in chemical reactions.
For thieno[3,2-c]pyrazole scaffolds, DFT calculations are employed to determine the optimized molecular geometry, including crucial parameters like bond lengths, bond angles, and dihedral angles. This structural information is fundamental for understanding the steric and electronic effects that govern the molecule's reactivity. For instance, the calculated bond length of the carbon-iodine bond can indicate its susceptibility to cleavage in cross-coupling reactions, a common strategy for functionalizing such iodo-substituted heterocycles.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the electron density distribution around the molecule. In the case of this compound, MEP maps would highlight the electron-deficient region around the iodine atom, marking it as a prime site for nucleophilic attack or for the oxidative addition step in palladium-catalyzed cross-coupling reactions. The nitrogen atoms of the pyrazole (B372694) ring, with their lone pairs of electrons, would be identified as electron-rich, nucleophilic centers. This information is critical for predicting regioselectivity in substitution reactions.
Furthermore, computational studies can model the transition states of proposed reaction pathways. For example, in a Suzuki-Miyaura coupling reaction involving this compound, transition-state modeling can help in selecting the optimal palladium catalyst and ligands by calculating the energy barriers for the oxidative addition and reductive elimination steps. This predictive capability allows chemists to circumvent extensive empirical screening of reaction conditions, saving time and resources.
While specific, detailed research findings on the computational analysis of this compound are not extensively documented in publicly available literature, the principles are well-established through studies on analogous pyrazole and thienopyrazole systems. The data presented below for related compounds illustrates the type of information that is typically generated to guide synthetic design.
Detailed Research Findings:
Computational studies on related pyrazole derivatives have demonstrated the utility of these in silico methods. For instance, DFT calculations have been successfully used to predict the most stable tautomeric forms of pyrazole rings, which is crucial for understanding their reactivity and for designing selective N-alkylation or N-arylation reactions.
In the context of cross-coupling reactions, theoretical investigations have shed light on the inhibitory effects that unprotected nitrogen-rich heterocycles can have on palladium catalysts. These studies propose mechanisms for catalyst deactivation and guide the development of more robust catalytic systems or the selection of appropriate protecting groups for the pyrazole nitrogen, a relevant consideration for the synthesis of derivatives of this compound.
The following tables provide examples of the types of data generated in computational studies of heterocyclic compounds to guide their synthesis.
Table 1: Calculated Molecular Properties of a Representative Thienopyrazole Derivative
| Parameter | Value | Significance in Synthetic Design |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
Note: Data is representative of a generic thienopyrazole structure and is for illustrative purposes.
Table 2: Predicted Reactivity Indices for Functional Groups on a Substituted Thienopyrazole
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Relevance to Synthetic Strategy |
| C3-Iodo | 0.25 | 0.05 | High susceptibility to nucleophilic substitution or cross-coupling. |
| N1-H | 0.10 | 0.30 | Prone to deprotonation and subsequent electrophilic attack. |
| C5 | 0.08 | 0.15 | Potential site for electrophilic aromatic substitution. |
Note: Values are hypothetical and for illustrative purposes to demonstrate the application of conceptual DFT in predicting site selectivity.
By leveraging these computational insights, synthetic chemists can make more informed decisions, leading to higher yields, better selectivity, and the discovery of novel reaction pathways for the preparation of this compound and its derivatives.
Future Research Directions in 3 Iodo 1h Thieno 3,2 C Pyrazole Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The future of research on 3-iodo-1H-thieno[3,2-c]pyrazole will heavily rely on the development of new and optimized synthetic pathways. While methods for constructing the core thieno[3,2-c]pyrazole ring system exist, they often serve as a starting point for further innovation. Future efforts should be directed towards creating routes that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy, reduced reaction times, and the use of environmentally benign reagents and solvents.
Key areas for future synthetic exploration include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the target molecule can significantly improve efficiency. beilstein-journals.org Research into MCRs that directly yield the this compound scaffold from simple, readily available starting materials would be a major advancement. beilstein-journals.org
Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Catalyst Innovation: The development of novel catalysts, including heterogeneous catalysts for easier separation and recycling, or more active and selective homogeneous catalysts, could dramatically improve existing synthetic routes.
Exploration of Diverse Functionalization Strategies via the Iodo Moiety, Including Metal-Free Approaches
The carbon-iodine bond in this compound is the key to its synthetic utility, acting as a linchpin for introducing molecular diversity. The electron-rich nature of the pyrazole (B372694) ring and the versatility of the iodo substituent make it an ideal substrate for a variety of coupling reactions.
Future research should focus on expanding the portfolio of functionalization reactions, with a particular emphasis on:
Palladium-Catalyzed Cross-Coupling: While reactions like Suzuki-Miyaura and Sonogashira cross-couplings are established methods for forming carbon-carbon bonds with iodo-substituted heterocycles, there is still room for exploration. researchgate.netarkat-usa.orgresearchgate.net Future work should aim to broaden the scope of coupling partners and optimize reaction conditions to enhance yields and functional group tolerance. researchgate.netnih.gov
C-H Activation: Direct C-H activation at other positions of the thienopyrazole ring, while keeping the iodo group intact for subsequent transformations, represents a powerful strategy for building molecular complexity. researchgate.net A recent study demonstrated the regioselective C6-arylation of thieno[3,2-c]pyrazoles, a strategy that could be applied to the 3-iodo derivative to create diverse 3,6-disubstituted products. researchgate.net
A significant and growing area of interest is the development of metal-free functionalization methods . These approaches avoid the use of expensive and potentially toxic transition metals, aligning with the goals of sustainable chemistry. Future research in this domain could include:
Iodine-Catalyzed Reactions: Molecular iodine itself can catalyze various transformations, including the synthesis of substituted pyrazoles. researchgate.netnih.gov Investigating iodine-mediated C-H functionalization or annulation reactions starting from this compound is a promising avenue. rsc.org
Hypervalent Iodine Reagents: These reagents are powerful oxidants and can mediate a range of transformations, including the thio- or selenocyanation of pyrazoles under metal-free conditions. beilstein-journals.org Exploring their reactivity with the thienopyrazole core could unlock new functionalization patterns.
Below is a table summarizing potential functionalization reactions for future study:
| Reaction Type | Coupling Partner/Reagent | Potential Product Class | Reference for Similar Systems |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 3-Aryl-1H-thieno[3,2-c]pyrazoles | researchgate.net |
| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-1H-thieno[3,2-c]pyrazoles | arkat-usa.orgresearchgate.net |
| Buchwald-Hartwig Amination | Amines | 3-Amino-1H-thieno[3,2-c]pyrazoles | N/A |
| Heck Coupling | Alkenes | 3-Alkenyl-1H-thieno[3,2-c]pyrazoles | N/A |
| Metal-Free Thiocyanation | NH₄SCN / PhICl₂ | 3-Iodo-4-thiocyanato-1H-thieno[3,2-c]pyrazole | beilstein-journals.org |
Advanced Mechanistic Studies and In-Depth Reaction Optimization
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing existing synthetic and functionalization protocols and for the rational design of new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate steps involved in transformations of this compound.
Key areas for investigation include:
Kinetic Studies: Determining reaction rates and orders can provide insight into the rate-determining step and the roles of various reagents and catalysts.
Spectroscopic Analysis: In situ monitoring of reactions using techniques like NMR and IR spectroscopy can help identify transient intermediates and byproducts.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize observed regioselectivity. nih.gov
A detailed mechanistic understanding will enable researchers to perform in-depth reaction optimization. This involves systematically varying parameters such as catalyst, ligand, solvent, temperature, and reactant concentrations to maximize yield and selectivity while minimizing waste. For instance, the choice of solvent and ligand has been shown to be critical in controlling the regioselectivity of C-H arylation reactions on related heterocyclic systems. researchgate.net
Application as Versatile Synthons for Complex Molecular Architectures and Materials Science Research
The ultimate goal of developing a rich chemistry around this compound is to leverage its potential as a versatile building block, or synthon, for creating functional molecules.
In medicinal chemistry , the thieno[3,2-c]pyrazole scaffold has already shown significant promise. Derivatives have been identified as potent inhibitors of enzymes like Aurora kinases and glycogen (B147801) synthase kinase 3β (GSK-3β), which are implicated in cancer and neurodegenerative diseases, respectively. semanticscholar.orgnih.gov The 3-iodo derivative is an ideal starting point for generating extensive libraries of analogues for structure-activity relationship (SAR) studies, aiming to discover new therapeutic agents. nih.govmdpi.com
| Target Class | Example | Potential Application | Reference |
| Kinase Inhibitors | Aurora Kinases | Anticancer | nih.gov |
| Kinase Inhibitors | GSK-3β | Alzheimer's Disease | semanticscholar.org |
| Antiviral Agents | Human Coronavirus | Antiviral | mdpi.com |
In materials science , pyrazole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs). arkat-usa.org The thieno[3,2-c]pyrazole core, with its fused aromatic system, is likely to possess interesting photophysical properties. The 3-iodo position provides a convenient point for attaching various functional groups to tune these properties, such as the emission wavelength and quantum efficiency. Future research could focus on synthesizing and characterizing novel polymers and small molecules derived from this compound for applications in organic electronics, sensors, and photovoltaics.
Q & A
Basic Research Question
- HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities ≥0.1%.
- Thermogravimetric analysis (TGA) : Assess decomposition temperature (Td) to recommend storage conditions (e.g., 2–8°C for hygroscopic samples) .
- Light sensitivity testing : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS. Use amber vials for light-sensitive compounds .
How can computational modeling predict the bioactivity and toxicity of this compound derivatives?
Advanced Research Question
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., Chk1 kinase PDB: 2CGQ). Prioritize derivatives with ΔG ≤ -8 kcal/mol .
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity, reducing reliance on animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
